molecular formula C13H13BrN2 B5761389 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B5761389
M. Wt: 277.16 g/mol
InChI Key: UOHWUQBNVLHKLT-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline is an organic compound that belongs to the class of anilines It features a bromine atom at the fourth position, a methyl group at the third position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:

    Bromination: The starting material, 3-methylaniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.

Major Products Formed

    Substitution: 4-methoxy-3-methyl-N-(pyridin-2-ylmethyl)aniline.

    Oxidation: 4-bromo-3-formyl-N-(pyridin-2-ylmethyl)aniline.

    Reduction: this compound (if starting from a nitro compound).

Scientific Research Applications

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-ylmethyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline: Similar structure but with the pyridinyl group at the third position.

    4-chloro-3-methyl-N-(pyridin-2-ylmethyl)aniline: Similar structure but with a chlorine atom instead of bromine.

    4-bromo-3-ethyl-N-(pyridin-2-ylmethyl)aniline: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline is unique due to the specific positioning of the bromine, methyl, and pyridin-2-ylmethyl groups. This unique arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHWUQBNVLHKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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